4-Fluoro-3-(phenylmethyl)-1H-Indazol-6-ol is a synthetic compound belonging to the indazole family, characterized by its unique structural features that include a fluorine atom and a phenylmethyl group. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.
The compound can be synthesized through various methods, with the Suzuki-Miyaura coupling reaction being one of the most common approaches. It is primarily used as a building block in organic synthesis and has been explored for its therapeutic properties.
4-Fluoro-3-(phenylmethyl)-1H-Indazol-6-ol is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This specific compound is notable for its incorporation of a fluorine atom, which can enhance its pharmacological profile.
The synthesis of 4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol typically involves several key steps:
The reaction conditions for the Suzuki-Miyaura coupling can vary but generally include:
The molecular structure of 4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol consists of:
The molecular formula is , with a molecular weight of approximately 219.21 g/mol. The compound features distinct functional groups that
The indazole scaffold—a bicyclic aromatic system fusing benzene and pyrazole rings—is a privileged structure in medicinal chemistry due to its versatile drug-like properties and broad bioactivity spectrum. As a planar heterocycle with 10 π-electrons, indazole exhibits tautomerism (1H/2H/3H-forms), with the 1H-tautomer being thermodynamically predominant in biological environments [5] [9]. This core structure serves as a molecular scaffold that permits diverse substitutions at positions 3-, 4-, 5-, 6-, and 7-, enabling fine-tuning of target affinity and physicochemical properties. Clinically approved drugs leveraging the indazole pharmacophore include:
The indazole nucleus confers key advantages: high metabolic stability, favorable logP values (typically 2–4), and capacity for hydrogen bonding via its pyridinic nitrogen (N2) and acidic N-H proton. These features enable target engagement with kinases, GPCRs, and nuclear receptors [5] [9].
Fluorine incorporation—particularly at the 4-position of indazole derivatives—significantly modulates pharmacokinetic and physicochemical properties. The 4-fluoro group in compounds like 4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol exerts three primary effects:
Table 1: Physicochemical Impact of 4-Fluoro Substitution on Indazole Scaffold
Parameter | Without 4-F | With 4-F | Change |
---|---|---|---|
Calculated logP | 2.8 | 3.1 | +0.3 |
Metabolic Stability (t₁/₂, liver microsomes) | 12 min | 42 min | +250% |
Aqueous Solubility (μM) | 85 | 61 | -28% |
Membrane Permeability (Papp, ×10⁻⁶ cm/s) | 1.2 | 2.8 | +133% |
Benzyl substitution at indazole’s 3-position dates to the 1980s with early antihypertensive agents like bendazac. The phenylmethyl group—particularly 3-(phenylmethyl)-1H-indazoles—confers optimal steric bulk for occupying hydrophobic pockets in enzyme binding sites. Structural evolution has progressed through three generations:
Table 2: Structural Evolution of Bioactive Benzylindazoles
Generation | Prototype Structure | Key Targets | Limitations |
---|---|---|---|
1st | 3-Benzyl-1H-indazole | Kinases, MAO | Low potency (IC₅₀ > 1 μM) |
2nd | 3-(4-Fluorobenzyl)-6-nitro-1H-indazole | TRKA, MAO-B | Poor solubility |
3rd | 4-Fluoro-3-(phenylmethyl)-1H-Indazol-6-ol | Kinases, DNA gyrase | Requires formulation optimization |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7